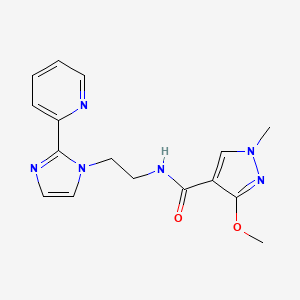

3-methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2/c1-21-11-12(16(20-21)24-2)15(23)19-8-10-22-9-7-18-14(22)13-5-3-4-6-17-13/h3-7,9,11H,8,10H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRVLPTUSVZQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, with the CAS number 2034448-68-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer, anti-inflammatory, and other pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 326.35 g/mol. The structure features a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₆O₂ |

| Molecular Weight | 326.35 g/mol |

| CAS Number | 2034448-68-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound in focus. Research indicates that compounds featuring a pyrazole scaffold demonstrate significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased apoptotic rates in treated MCF cell lines . In vivo studies further support this, demonstrating tumor growth suppression in animal models treated with similar pyrazole derivatives .

- Case Studies : A study involving structurally similar compounds reported IC50 values indicating effective inhibition of proliferation in breast (MDA-MB-231) and liver (HepG2) cancer cells . The compound's ability to target specific signaling pathways involved in cancer cell survival is an area of ongoing research.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammatory processes .

Other Pharmacological Effects

Beyond anticancer and anti-inflammatory activities, pyrazole derivatives exhibit a range of biological effects:

- Antimicrobial Activity : Some studies have indicated that pyrazoles can possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

- Neuroprotective Effects : Certain derivatives have shown potential neuroprotective activities, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Scientific Research Applications

Key Structural Components

| Component | Description |

|---|---|

| Pyrazole | Central core known for biological activity |

| Pyridine | Enhances solubility and bioavailability |

| Imidazole | Contributes to enzyme interactions |

| Carboxamide | Increases stability and modulates activity |

Medicinal Chemistry

Research has identified this compound as a potential therapeutic agent in several areas:

- Anticancer Activity : Studies indicate that compounds containing pyrazole structures can inhibit the growth of various cancer cell lines, including breast and liver cancers. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. In vitro studies have shown promising results in reducing inflammation compared to standard treatments like diclofenac .

Biological Research

The compound has been investigated for its interactions with biological targets:

- Enzyme Inhibition : It has been shown to act as an inhibitor of key enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways critical for cellular function. This aspect is particularly relevant in drug design aimed at neurological disorders .

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in synthetic chemistry:

- Synthesis of Complex Molecules : Its unique structure allows it to be utilized in the synthesis of other biologically active compounds. The versatility of the pyrazole scaffold makes it a key intermediate in pharmaceutical development .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications to the 3-methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide structure significantly enhanced anticancer properties against various cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The results indicated a dose-dependent response with IC50 values lower than those of existing anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of this compound. It was found to exhibit significant inhibition of COX enzymes in vitro, leading to reduced edema in animal models. This study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and analogs from the provided evidence:

Key Observations :

- Core Heterocycles : The target’s pyrazole-4-carboxamide differs from benzoimidazole () and pyrrole () cores, which influence aromaticity and electronic properties. Pyrazoles generally exhibit higher metabolic stability than pyrroles due to reduced susceptibility to oxidation .

- Substituent Effects: The 3-methoxy group in the target may enhance solubility compared to methyl/ethyl groups in analogs (e.g., ). Pyridin-2-yl (target) vs. Trifluoromethyl () increases lipophilicity and electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group .

Implications for Drug Design

- Bioavailability : The target’s pyridin-2-yl and methoxy groups may improve aqueous solubility compared to ’s chlorophenylpropanedione substituent.

- Target Selectivity : Pyridin-2-yl’s hydrogen-bonding capability could enhance selectivity for kinases or GPCRs over pyridin-4-yl analogs .

- Metabolic Stability : The absence of labile groups (e.g., ’s trifluoromethyl) suggests the target may exhibit favorable metabolic profiles in preclinical studies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide?

Answer:

The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:

- Pyrazole core formation : Use cyclocondensation of hydrazine derivatives with β-ketoesters or via Knorr-type reactions. Ethyl 5-(trifluoromethyl)-1H-pyrazole precursors (e.g., ) can be modified with methoxy and methyl groups using alkylation/arylation protocols.

- Imidazole-ethyl linkage : React 2-(pyridin-2-yl)-1H-imidazole with ethylating agents (e.g., chloroethyl derivatives) under basic conditions (K₂CO₃/CH₃CN) to form the ethyl bridge .

- Carboxamide coupling : Employ carbodiimide-mediated coupling (EDC/HOBt) between the pyrazole-4-carboxylic acid and the ethyl-imidazole intermediate. Purity via silica gel chromatography (cyclohexane/ethyl acetate gradients) .

Advanced: How can reaction yields be optimized during the cyclization of intermediates with azide groups?

Answer:

Azide cyclization (e.g., Huisgen 1,3-dipolar cycloaddition) requires precise control:

- Catalyst selection : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) for regioselective triazole formation. Alternatively, azido(trimethyl)silane with trifluoroacetic acid enhances reactivity at 50°C .

- Solvent effects : Polar aprotic solvents (DMF or THF) improve azide stability. For example, NaN₃ in DMF at 50°C achieved 88% yield in triazole formation .

- Workup : Dry-load purification on Celite and flash chromatography minimize decomposition of sensitive intermediates .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

- ¹H/¹³C NMR : Assign peaks for pyrazole (δ ~7.5–8.6 ppm), imidazole (δ ~6.7–7.8 ppm), and ethyl linker (δ ~3.8–5.0 ppm). Use DMSO-d₆ for solubility and detection of NH protons (δ ~11.5 ppm) .

- LCMS/HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Example: ESIMS m/z 392.2 with 98.37% purity .

- IR spectroscopy : Identify carboxamide C=O stretch (~1650–1700 cm⁻¹) and pyridine/imidazole ring vibrations (~1500–1600 cm⁻¹) .

Advanced: How to address discrepancies in NMR data for regioisomeric byproducts?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in pyrazole/imidazole regions. For example, NOESY correlations differentiate between N-methyl (δ ~3.8 ppm) and O-methoxy (δ ~3.9 ppm) groups .

- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G*) to verify regiochemistry .

- HPLC co-injection : Spiking with synthetic standards identifies impurities (e.g., unreacted ethyl intermediates) .

Advanced: What strategies validate bioactivity in kinase inhibition assays?

Answer:

- Kinase profiling : Screen against recombinant kinases (e.g., JAK2, EGFR) using ATP-competitive assays. IC₅₀ values correlate with pyridine/imidazole substituent positioning .

- Molecular docking : Align the compound’s structure (e.g., pyridinyl-imidazole moiety) with kinase active sites (e.g., PDB: 4HVP). Triazole/pyrazole hybrids show enhanced binding via π-π stacking .

- Mutagenesis studies : Replace key residues (e.g., gatekeeper methionine) to assess selectivity against off-target kinases .

Basic: How to assess purity and stability under storage conditions?

Answer:

- HPLC conditions : Use C18 columns with mobile phases (e.g., 0.1% TFA in H₂O/MeCN). Target >98% purity (λ = 254 nm) .

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions. Monitor via LCMS for hydrolysis (carboxamide → carboxylic acid) .

- Stability studies : Store at −20°C under inert gas (N₂). Lyophilization prevents hydrate formation in hygroscopic intermediates .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

- CYP450 metabolism : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., pyridine N-oxidation). Validate with microsomal incubations (human liver microsomes + NADPH) .

- Glucuronidation potential : Predict sites via GLORYx, focusing on the carboxamide group. Confirm with UGT1A1/1A9 assays .

- Metabolite ID : HRMS/MS fragmentation (e.g., loss of CH₃O• from methoxy group) identifies phase I/II metabolites .

Basic: What safety precautions are required during synthesis?

Answer:

- Azide handling : Avoid exposure to NaN₃ (toxic/explosive). Use fume hoods and PTFE-coated stirrers .

- Solvent disposal : Neutralize acidic/basic waste (e.g., TFA, DMF) before disposal.

- PPE : Wear nitrile gloves, goggles, and respiratory protection during scale-up .

Advanced: How to design SAR studies for pyrazole-imidazole hybrids?

Answer:

- Substituent variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (CF₃) on the pyridine ring. Compare IC₅₀ in enzymatic assays .

- Linker optimization : Replace ethyl with propyl or PEG spacers to assess flexibility’s impact on binding .

- Pharmacophore mapping : Use MOE or Discovery Studio to align critical H-bond acceptors (carboxamide O, pyridine N) .

Advanced: How to resolve low solubility in aqueous buffers for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.